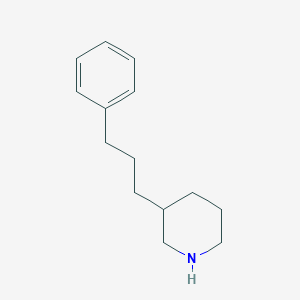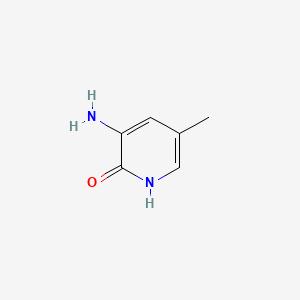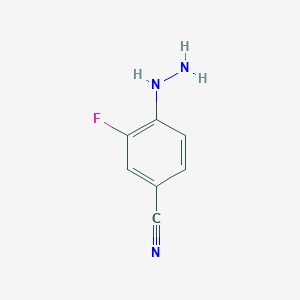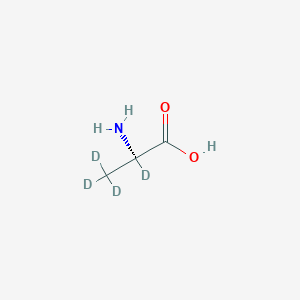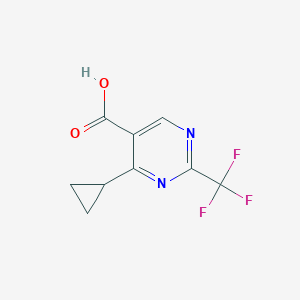
1-(4-Bromophenyl)cyclopentan-1-ol
Overview
Description
1-(4-Bromophenyl)cyclopentan-1-ol, also known as 4-bromocyclopentanol, is a brominated cyclopentanol compound with a wide range of scientific applications. It is a colorless liquid with a boiling point of 115-117 °C and a melting point of -20 °C. It is a relatively stable compound and can be used in a variety of research and lab experiments. The compound has been studied extensively in the past few decades, and its structure and properties have been well established.
Scientific Research Applications
Synthesis and Chemical Intermediate Applications
1-(4-Bromophenyl)cyclopentan-1-ol serves as a chemical intermediate in various synthetic pathways. For instance, it has been implicated in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis presents a practical method for preparing 2-Fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, demonstrating the compound's utility in pharmaceutical manufacturing processes (Qiu et al., 2009).
Organic Light Emitting Diodes (OLEDs) and Optoelectronics
The compound is relevant in the field of organic light emitting diodes (OLEDs) and optoelectronics, where cyclometalating ligands play a crucial role. These ligands, including this compound derivatives, enable the tuning of emission wavelength across the visible spectrum, contributing to the development of highly efficient phosphorescent materials for use in displays and illumination devices (Chi & Chou, 2010).
Cyclodextrins and Host-Guest Chemistry
Cyclodextrins, cyclic oligosaccharides known for their ability to form host–guest type inclusion complexes, have a wide range of applications in pharmaceuticals, food and nutrition, and chemical industries. Research on cyclodextrins, which can involve derivatives of this compound, highlights the potential for innovative drug delivery systems, improved food packaging, and chemical separation processes (Sharma & Baldi, 2016).
Environmental and Sustainability Applications
The research on the transformation of biomass-derived furfurals to cyclopentanones and their derivatives, including this compound, underscores the compound's significance in sustainable chemistry. These studies focus on developing environmentally friendly processes for converting renewable resources into valuable chemical intermediates, demonstrating the compound's role in advancing green chemistry initiatives (Dutta & Bhat, 2021).
properties
IUPAC Name |
1-(4-bromophenyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEZRQJDHKLSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



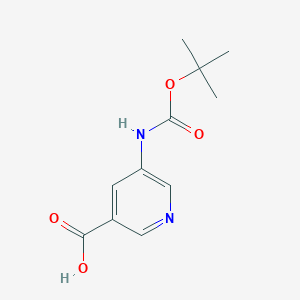
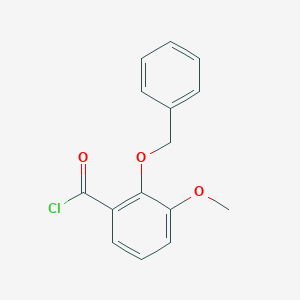
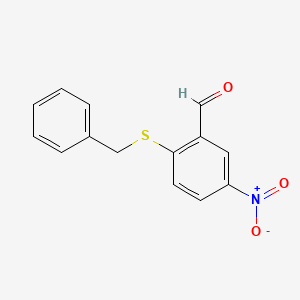

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

